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The therapeutic landscape for non-small cell lung cancer (NSCLC) and other solid tumors is
rapidly evolving, with a focus on targeted and combination therapies to overcome treatment
resistance. DS-1205b, a selective inhibitor of the AXL receptor tyrosine kinase, has emerged as
a promising agent in this context. Upregulation of AXL signaling is a known mechanism of
resistance to various cancer therapies, including epidermal growth factor receptor (EGFR)
tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive comparison of the
established preclinical and clinical data for DS-1205b in combination with chemotherapy
(specifically EGFR-TKIs) and explores the compelling preclinical rationale for its potential
combination with immunotherapy.

DS-1205b in Combination with Chemotherapy
(EGFR-TKIs)

The primary focus of DS-1205b's development has been to overcome acquired resistance to
EGFR-TKIs in EGFR-mutant NSCLC. Extensive preclinical and early-phase clinical studies
have evaluated its efficacy and safety in this setting.

Preclinical Efficacy Data

In preclinical xenograft models of EGFR-mutant NSCLC, the combination of DS-1205b with
EGFR-TKIs such as erlotinib and osimertinib has demonstrated significant anti-tumor activity.
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o delay in onset
Inhibition (%) 1205b)

of resistance

Clinical Trial Data

Two key Phase 1 clinical trials have investigated DS-1205c (a form of DS-1205b) in
combination with EGFR-TKIs in patients with metastatic or unresectable EGFR-mutant NSCLC
who have progressed on prior TKI therapy.
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Experimental Protocols
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In Vivo Xenograft Model (HCC827 EGFR-mutant NSCLC)[1]
e Cell Line: Human HCC827 NSCLC cells with an EGFR exon 19 deletion were used.

e Animal Model: Female BALB/c nude mice were subcutaneously inoculated with HCC827

cells.
e Treatment Groups:

Vehicle control

o

[e]

Erlotinib monotherapy (25 mg/kg, once daily)

o

DS-1205b monotherapy (at various doses)

Combination of erlotinib with DS-1205b (at 12.5, 25, or 50 mg/kg, twice daily)

[¢]

[¢]

Osimertinib monotherapy

Combination of osimertinib with DS-1205b

[e]

e Endpoint: Tumor volumes were measured regularly to assess tumor growth inhibition and
delay in the onset of resistance.

Phase 1 Clinical Trial (NCT03599518)[2][3]

o Patient Population: Japanese patients with metastatic or unresectable EGFR-mutant NSCLC
with tumor progression during treatment with EGFR-TKIs.

o Study Design: Open-label, multicenter, dose-escalation study.

o Treatment Regimen: Patients received DS-1205¢ monotherapy (200-1200 mg twice daily) for
a 7-day safety monitoring period, followed by combination therapy with gefitinib (250 mg
once daily) in 21-day cycles.

o Primary Objective: To evaluate the safety and tolerability of the combination therapy.

Signaling Pathway and Mechanism of Action
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Upregulation of the AXL receptor tyrosine kinase is a key mechanism of acquired resistance to
EGFR-TKIs. AXL activation can bypass the EGFR signaling blockade, leading to the
reactivation of downstream pro-survival pathways such as PI3K/AKT and MAPK/ERK. DS-
1205b selectively inhibits AXL phosphorylation, thereby blocking this bypass signal and
restoring sensitivity to EGFR-TKIs.[1][6]

Therapeutic Intervention Tumor Cell
EGFR-TKI Inhibits
(e.g., Osimertinib) EGFR

DS-1205h AXL —|—>

Cell Survival &
Proliferation

Mechanism of DS-1205b in overcoming EGFR-TKI resistance.

Click to download full resolution via product page

Caption: DS-1205b inhibits the AXL bypass signal in EGFR-TKI resistant tumors.

The Potential for DS-1205b in Combination with
Immunotherapy

While no clinical trials have yet combined DS-1205b with immunotherapy, a strong preclinical
rationale supports this approach. AXL inhibition has been shown to have immunomodulatory
effects that can enhance the efficacy of immune checkpoint inhibitors (ICIs).

Preclinical Rationale and Evidence

Preclinical studies with various AXL inhibitors have demonstrated that blocking AXL signaling
can reprogram the tumor microenvironment (TME) from an immunosuppressive to an immune-
active state.
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AXL Inhibitor Combination Agent

Key Preclinical
T Reference
Findings

Bemcentinib Anti-PD-1 antibody

Achieved complete

tumor regression in

40% of treated mice in

an NSCLC model.
Increased CD8+ T-cell  [7]
proliferation and

reduced PD-L1

expression on tumor

cells.

Immune Checkpoint
Blockade

General AXL Inhibition

Synergistic antitumor
activity in preclinical
models. AXL inhibition
: [6]17]
can reverse myeloid-
induced T-cell

inhibition.

Proposed Mechanism of Synergy

AXL signaling in both tumor and immune cells can contribute to an immunosuppressive TME.

AXL inhibition is hypothesized to enhance anti-tumor immunity through several mechanisms:

 Increased T-Cell Infiltration: By modulating the TME, AXL inhibitors can promote the

infiltration of cytotoxic CD8+ T-cells into the tumor.[8]

o Reprogramming of Myeloid Cells: AXL is expressed on immunosuppressive myeloid cells like

M2-polarized macrophages. Its inhibition can shift the balance towards a more pro-

inflammatory, anti-tumor myeloid phenotype.[6]

o Downregulation of PD-L1: Some studies suggest that AXL inhibition can reduce the

expression of the immune checkpoint ligand PD-L1 on tumor cells, making them more

susceptible to T-cell-mediated killing.[7]
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Proposed synergy of DS-1205b and immunotherapy.
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Caption: DS-1205b may enhance immunotherapy by remodeling the tumor microenvironment.

Experimental Workflow: Preclinical Immunotherapy
Combination Study
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Caption: Workflow for a preclinical study of an AXL inhibitor with immunotherapy.

Objective Comparison and Future Outlook
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Feature

DS-1205b + Chemotherapy
(EGFR-TKI)

DS-1205b + Immunotherapy

Development Stage

Early Clinical (Phase 1)

Preclinical Rationale

Supporting Data

Human safety and preliminary
efficacy data available.[2][3][4]

[5]

Supported by preclinical data
for the AXL inhibitor class, but
not DS-1205b specifically.[6][7]

Mechanism

Overcomes acquired

resistance by inhibiting the

AXL bypass signaling pathway.

[1]

Proposed to remodel the tumor
microenvironment to be more
immune-permissive, enhancing
ICI efficacy.[7][8]

Patient Population

EGFR-mutant NSCLC with

acquired resistance to TKIs.[2]

[4]

Potentially broader applicability
in various solid tumors that are

resistant to immunotherapy.

Current Status

Phase 1 trials completed; one
terminated due to a business
decision.[9][10]

Awaiting dedicated preclinical
studies and potential future

clinical trials.

In conclusion, DS-1205b in combination with EGFR-TKIs has a well-defined mechanism and
has been evaluated in early clinical trials, showing an acceptable safety profile and signs of
disease stabilization in a heavily pre-treated patient population. While this combination strategy
IS more mature, the preclinical evidence for combining AXL inhibitors like DS-1205b with
immunotherapy presents a compelling, albeit currently unexplored, avenue for future research.
Such a combination could potentially address a different mechanism of resistance and benefit a
wider range of patients. Further preclinical studies specifically investigating DS-1205b with
immune checkpoint inhibitors are warranted to validate this promising therapeutic strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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